molecular formula C21H21NO5 B2572513 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide CAS No. 1428348-65-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide

Cat. No.: B2572513
CAS No.: 1428348-65-5
M. Wt: 367.401
InChI Key: YXMMTIUYHYQCOE-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide is a synthetic chemical compound of significant interest in preclinical research, particularly within medicinal chemistry and neuroscience. The structure of this molecule is characterized by a benzodioxole group, a feature present in various pharmacologically active compounds, linked via a but-2-yn-1-yloxy chain to a benzamide core bearing an isopropoxy substituent. This specific architecture suggests potential for targeted biological activity. Researchers are investigating this compound primarily as a potential modulator of various neurological targets. Its mechanism of action is hypothesized to involve interaction with specific enzyme systems or receptor pathways, making it a valuable tool for probing associated biological functions and disease mechanisms. The presence of the rigid alkyne linker may influence its binding affinity and selectivity. This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-15(2)27-17-7-5-16(6-8-17)21(23)22-11-3-4-12-24-18-9-10-19-20(13-18)26-14-25-19/h5-10,13,15H,11-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTIUYHYQCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole structure can be synthesized from piperonal through a series of reactions involving oxidation and cyclization.

    Alkyne Formation:

    Amide Bond Formation: The final step involves the coupling of the alkyne intermediate with 4-isopropoxybenzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alkanes or alkenes.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound to structurally related molecules from the evidence, focusing on substituent effects, synthetic yields, melting points, and spectral properties.

Substituent Effects on Core Structure

  • Benzodioxole Linkers: Alkyne vs. Ethylene Chains: The target compound’s but-2-yn-1-yloxy linker introduces rigidity and linearity, contrasting with ethylene linkers in piperazine-based analogs (e.g., compounds in –4). Benzamide vs. Piperazine: The isopropoxybenzamide group replaces the piperazine rings seen in –3. Piperazine derivatives often exhibit basicity and hydrogen-bonding capacity, whereas benzamides provide planar aromaticity and varied substituent effects (e.g., isopropoxy’s steric bulk) .

Spectroscopic and Elemental Analysis

  • NMR Trends :
    • Benzodioxole protons resonate near δ 5.97 ppm (), while aromatic protons in benzamides appear between δ 6.40–8.00 ppm. The alkyne proton in the target compound would likely absorb near δ 2.5–3.5 ppm, distinct from ethylene-linked analogs .
  • Elemental Composition :
    • Piperazine derivatives (–4) show nitrogen content ~5%, whereas benzamides (e.g., ) have lower nitrogen (~3–7%) due to differing functional groups. The target compound’s isopropoxy group may increase carbon content relative to hydrogen .

Research Implications

  • Synthetic Challenges : The alkyne linker in the target compound may require specialized coupling reagents (e.g., carbodiimides, as in ) or protective strategies to avoid side reactions .
  • Pharmacological Potential: Structural analogs in (e.g., compound 6a) demonstrate benzodioxole-benzamide hybrids with reported pharmaceutical activity, suggesting the target compound could be explored for CNS or antimicrobial applications .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive molecules, it contributes to the compound's biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity, allowing for interactions with biological targets.
  • Isopropoxybenzamide group : May enhance hydrophobic interactions and contribute to the overall biological activity.

The mechanism of action of this compound involves several key interactions:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in signaling pathways related to inflammation and cancer progression.
  • Receptor Interaction : It could interact with various receptors, potentially affecting cellular signaling cascades.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities. The following table summarizes some potential biological activities associated with this compound:

Biological Activity Description
Anti-inflammatoryPotential to inhibit inflammatory pathways, similar to other compounds containing benzo[d][1,3]dioxole.
AnticancerMay exhibit cytotoxic effects against cancer cell lines by modulating specific signaling pathways.
AntimicrobialPotential activity against certain bacterial strains due to structural similarities with known antimicrobial agents.

In Vitro Studies

Preliminary in vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with this compound at concentrations ranging from 10 µM to 50 µM.

In Vivo Studies

Animal model studies are necessary to confirm the efficacy observed in vitro. A recent study evaluated the compound’s effects on tumor growth in mice. Results indicated a reduction in tumor size compared to control groups, suggesting potential therapeutic benefits.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that may enhance its biological activity. Variations in the isopropoxy group or the length of the linker could lead to improved potency or selectivity against specific targets.

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